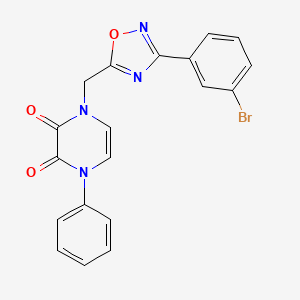

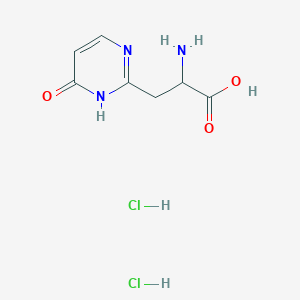

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride”, similar compounds have been synthesized through various methods. For instance, a series of compounds were synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines .Aplicaciones Científicas De Investigación

Tautomerism and Molecular Interactions

Tautomerism plays a crucial role in the stability and biological activity of nucleic acid bases, including pyrimidine derivatives. The tautomeric equilibria of purine and pyrimidine bases, influenced by their interactions with the environment, are essential for understanding their biological functions. The study by Person et al. (1989) explores how the tautomeric equilibrium of nucleic acid bases, such as purines and pyrimidines, changes due to environmental interactions, highlighting the biological significance of these transformations, especially in the context of mutations and DNA replication accuracy Person et al., 1989.

Pyrimidine Derivatives and Biological Activity

Pyrimidine derivatives exhibit a wide range of biological activities, making them vital for medicinal chemistry. Natarajan et al. (2022) review the structure-activity relationships of pyrimidine derivatives, showcasing their antimicrobial, anticancer, and anti-inflammatory activities. This underscores the potential of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride for developing new therapeutic agents Natarajan et al., 2022.

Anti-inflammatory Applications

The anti-inflammatory effects of pyrimidine derivatives are attributed to their inhibition of vital inflammatory mediators. Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds offer promising avenues for developing novel anti-inflammatory agents with minimal toxicity Rashid et al., 2021.

Pharmacological Potential

Chiriapkin (2022) provides an extensive analysis of the pharmacological activities of pyrimidine derivatives, including their antiviral, psychotropic, and antimicrobial effects. The diverse pharmacological properties of these compounds highlight their potential as scaffolds for new drug development Chiriapkin, 2022.

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.2ClH/c8-4(7(12)13)3-5-9-2-1-6(11)10-5;;/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRDDRBIQFPWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)

![4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate](/img/structure/B2475938.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)